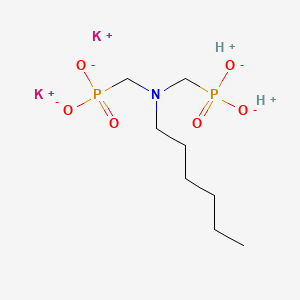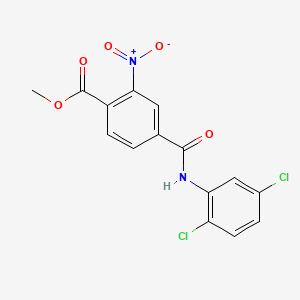
Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Azobis(2-methylpropionitrile) , is a chemical compound widely used in various industrial and research applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction involves the following steps:
Formation of Acetone Cyanohydrin: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.
Reaction with Hydrazine: Acetone cyanohydrin is then reacted with hydrazine to produce 2,2’-Azobis(2-methylpropionitrile).
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving radical formation. The key reactions include:
Thermal Decomposition: Upon heating, 2,2’-Azobis(2-methylpropionitrile) decomposes to form nitrogen gas and two radicals of 2-cyanoprop-2-yl.
Radical Polymerization: The radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with 2,2’-Azobis(2-methylpropionitrile) include monomers like styrene, acrylonitrile, and methyl methacrylate.
Conditions: Reactions typically require elevated temperatures (around 60-80°C) and may be conducted in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of 2,2’-Azobis(2-methylpropionitrile) are polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate, depending on the monomers used in the polymerization process.
Applications De Recherche Scientifique
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the polymerization of various monomers to produce polymers with specific properties.
Material Science: The compound is used in the synthesis of advanced materials, including nanocomposites and hydrogels.
Biological Research: It is employed in the study of radical-induced biological processes and the development of drug delivery systems.
Industrial Applications: In industry, it is used in the production of plastics, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. The compound decomposes to form nitrogen gas and two radicals of 2-cyanoprop-2-yl. These radicals can then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains.
Comparaison Avec Des Composés Similaires
2,2’-Azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it produces. Similar compounds include:
Benzoyl Peroxide: Another widely used radical initiator, but it decomposes at a lower temperature and produces different radicals.
Azobisisobutyronitrile (AIBN): Similar in structure and function, but with different thermal decomposition characteristics.
Cumene Hydroperoxide: Used as a radical initiator in different polymerization processes, but with distinct decomposition products and conditions.
In comparison, 2,2’-Azobis(2-methylpropionitrile) offers advantages in terms of its stability, decomposition temperature, and the nature of the radicals produced, making it suitable for specific applications in polymer chemistry and material science.
Propriétés
Numéro CAS |
83929-47-9 |
|---|---|
Formule moléculaire |
C15H10Cl2N2O5 |
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-nitrobenzoate |
InChI |
InChI=1S/C15H10Cl2N2O5/c1-24-15(21)10-4-2-8(6-13(10)19(22)23)14(20)18-12-7-9(16)3-5-11(12)17/h2-7H,1H3,(H,18,20) |
Clé InChI |
BVBSCSYCFCDVEU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


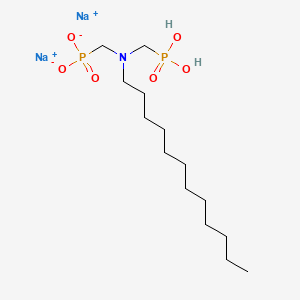
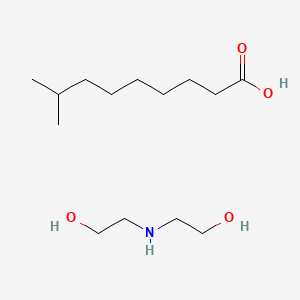


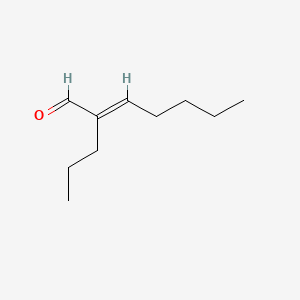




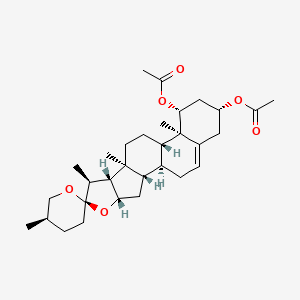

![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
